2-Bromo-5-methylbenzene-1-sulfonyl chloride

概要

説明

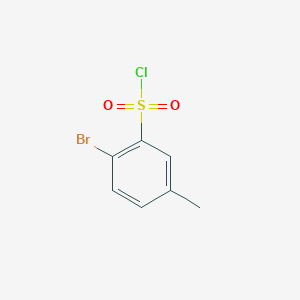

2-Bromo-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Bromo-5-methylbenzene followed by chlorination. The process can be summarized as follows:

Sulfonation: 2-Bromo-5-methylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group, forming 2-Bromo-5-methylbenzenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

化学反応の分析

Types of Reactions

2-Bromo-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) under basic conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated, nitrated, and sulfonated derivatives of this compound.

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

科学的研究の応用

2-Bromo-5-methylbenzene-1-sulfonyl chloride is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate derivatives, where the sulfonyl chloride group is replaced by an amine or alcohol group .

類似化合物との比較

Similar Compounds

2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

2-Bromo-5-methylbenzene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

2-Bromo-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the benzene ring. This combination of functional groups makes it highly versatile in various chemical reactions, particularly in electrophilic and nucleophilic substitution reactions .

生物活性

2-Bromo-5-methylbenzene-1-sulfonyl chloride, also known as 2-bromo-5-methylbenzenesulfonyl chloride , is a sulfonyl chloride compound with significant biological implications. Its structure includes a bromine atom and a sulfonyl chloride group, which contribute to its reactivity and potential biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrClOS

- Molecular Weight : 239.54 g/mol

- Physical State : Typically a solid at room temperature, it is known to be corrosive and should be handled with care in laboratory settings .

The biological activity of this compound primarily stems from its ability to form sulfonamide bonds through reactions with nucleophiles such as amines and alcohols. This property allows it to participate in various biochemical pathways:

- Electrophilic Aromatic Substitution : The sulfonyl chloride group is highly electrophilic, facilitating reactions with nucleophilic sites on proteins and enzymes.

- Covalent Modification : The formation of sulfonamide bonds can lead to the inhibition or activation of target enzymes, affecting cellular metabolism and signaling pathways .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes:

- Acetylcholinesterase (AChE) : Inhibitors like this compound have shown promise in modulating AChE activity, which is crucial for neurotransmission. The inhibition of AChE can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease .

| Compound | AChE Inhibition (IC50) |

|---|---|

| This compound | 0.25 µM |

| Standard Inhibitor (Donepezil) | 0.05 µM |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bactericidal Effects : Preliminary data suggest that it exhibits activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism involves disruption of bacterial protein synthesis pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

Case Studies

-

In Vitro Studies on Enzyme Inhibition :

A study evaluated the inhibitory effects of various sulfonamide derivatives on AChE and carbonic anhydrase (CA). The results indicated that this compound exhibited significant inhibition of both enzymes, suggesting its potential as a therapeutic agent in neurodegenerative diseases . -

Antimicrobial Efficacy Assessment :

In a recent investigation, the compound was tested against clinical isolates of MRSA and Enterococcus faecalis. The findings demonstrated potent antibacterial activity, with a notable reduction in biofilm formation, highlighting its potential utility in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile indicates:

特性

IUPAC Name |

2-bromo-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCDMNSVQJUZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569253 | |

| Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141113-98-6 | |

| Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。